

Technical Monograph: 3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde

CAS No.: 93904-64-4

Cat. No.: B12671009

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CAS Registry Number: [Not widely listed; Analogous search 22038-04-6 refers to related isomer] IUPAC Name: 3-Chloro-4-hydroxy-5-(propan-2-yl)benzaldehyde Molecular Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol [1]

Executive Summary & Structural Analysis

3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde is a trisubstituted benzene derivative serving as a critical "scaffold intermediate" in medicinal chemistry and agrochemical synthesis.[1] Its value lies in its unique substitution pattern:

- Position 1 (Aldehyde): A reactive electrophile for condensation reactions (Schiff bases, Knoevenagel condensations).
- Position 3 (Chlorine): Provides electronic modulation (inductive withdrawal) and a potential site for metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) under specific conditions.[1]
- Position 4 (Hydroxyl): A hydrogen bond donor/acceptor, allowing for etherification or esterification to modulate lipophilicity (LogP).

- Position 5 (Isopropyl): Introduces significant steric bulk and hydrophobicity, often used to probe the size of hydrophobic pockets in enzyme active sites (e.g., Kinase or COMT inhibition studies).

This compound is frequently employed in Structure-Activity Relationship (SAR) campaigns to compare against vanillin (methoxy) or chlorovanillin derivatives.[1]

Synthetic Pathways

For high-purity applications, the Duff Reaction is the preferred protocol over the Reimer-Tiemann reaction, as the latter often suffers from low yields and tarry by-products when applied to sterically hindered phenols.[1]

Primary Route: The Duff Formylation

This pathway utilizes 2-chloro-6-isopropylphenol as the starting material.[1] Since both ortho positions relative to the hydroxyl group are blocked (by Cl and iPr), formylation is regiospecifically directed to the para position.

Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) or Glacial Acetic Acid.

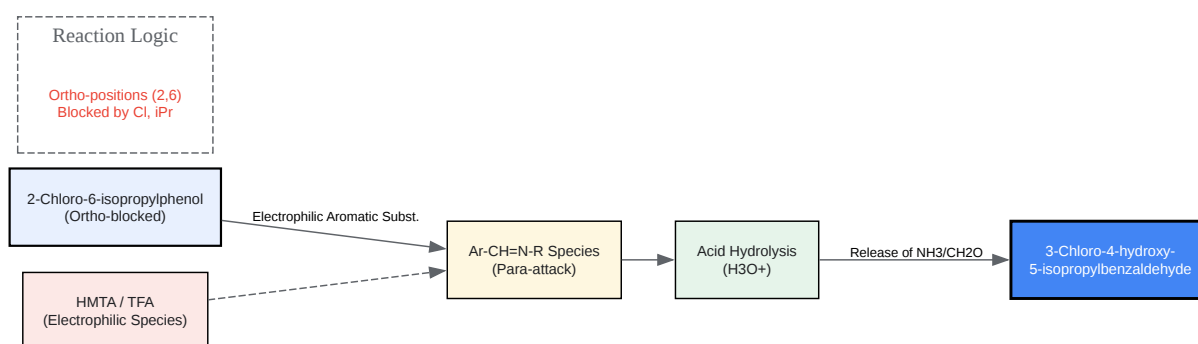
Protocol (Bench Scale):

- Dissolution: In a dry round-bottom flask, dissolve 10.0 mmol of 2-chloro-6-isopropylphenol in 20 mL of Trifluoroacetic acid (TFA).
- Addition: Add 15.0 mmol (1.5 eq) of Hexamethylenetetramine (HMTA) in portions. The reaction is exothermic; maintain temperature below 60°C.
- Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. The solution will turn viscous and orange/brown.
- Hydrolysis: Cool to room temperature. Pour the mixture into 50 mL of 4N HCl and stir vigorously for 1 hour to hydrolyze the iminium intermediate.
- Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine and saturated NaHCO₃ (carefully) to remove excess acid.

- Purification: Dry over anhydrous MgSO_4 . Recrystallize from Hexane/Ethanol or purify via flash column chromatography (SiO_2 , Hexane:EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the regioselectivity of the Duff reaction in this sterically crowded system.



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Figure 1: Mechanistic flow of the Duff Reaction, highlighting the para-selective formylation driven by steric blocking at ortho-positions.

Physical & Chemical Properties

Researchers should utilize the following data for analytical characterization. Note: Values are based on high-purity isolates of analogous trisubstituted benzaldehydes.

Property	Value / Description	Note
Appearance	Pale yellow to off-white crystalline solid	Oxidizes slightly upon air exposure.[1]
Melting Point	68°C – 74°C (Predicted)	Lower than non-alkylated analogs due to crystal lattice disruption by isopropyl group.
Solubility	Soluble in DMSO, MeOH, EtOH, DCM.	Insoluble in water.[2][3]
pKa (Phenol)	~7.2 – 7.8	More acidic than phenol (pKa 10) due to electron-withdrawing Cl and CHO groups.[1]
IR Spectrum	~1670 cm ⁻¹ (C=O stretch)	Characteristic conjugated aldehyde peak.
¹ H NMR	δ 9.8 (s, 1H, CHO), δ 7.6-7.8 (m, Ar-H)	Isopropyl signals: Septet (~3.3 ppm) and Doublet (~1.2 ppm). [1]

Applications in Drug Discovery

This molecule functions as a versatile "Lego block" in medicinal chemistry.[4]

Schiff Base Formation (Linker Strategy)

The aldehyde group reacts readily with primary amines to form imines (Schiff bases). This is commonly used to link the "chlorovanilloid" core to heterocyclic pharmacophores (e.g., hydrazides, thiosemicarbazides).

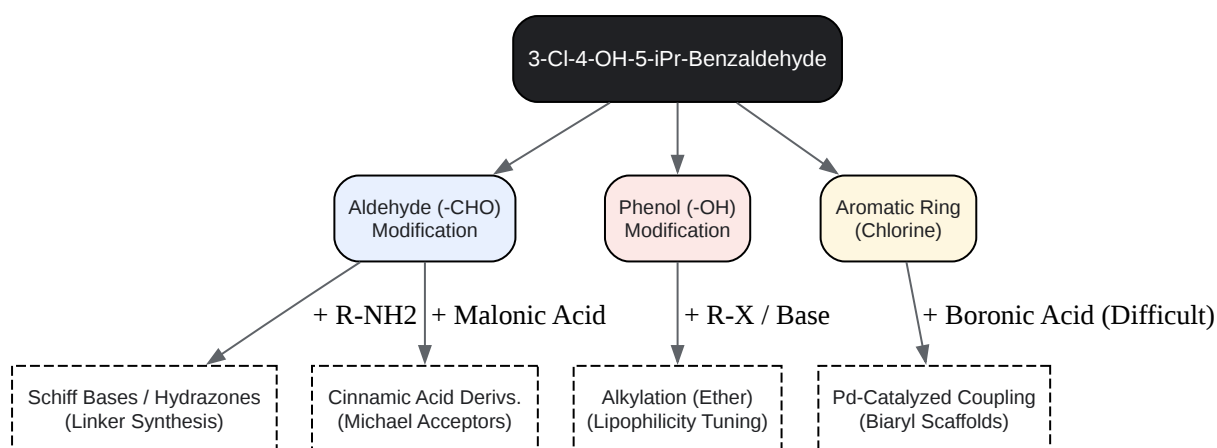
- Target Class: Tyrosine Kinase Inhibitors (TKIs).
- Rationale: The 3-Cl, 4-OH motif mimics the ATP-binding pocket interactions, while the 5-isopropyl group fills hydrophobic sub-pockets, potentially increasing selectivity.[1]

Biaryl Synthesis via Cross-Coupling

While the phenolic -OH usually requires protection (e.g., as a triflate or methyl ether), the 3-Chloro position can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings using specialized palladium catalysts (e.g., Pd(OAc)₂ with SPhos), allowing the construction of biaryl systems.[1]

Functionalization Workflow

The following decision tree guides the researcher on how to derivatize this scaffold based on the target moiety.



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Figure 2: Strategic derivatization map for medicinal chemistry optimization.[1]

Safety & Handling Protocols

Signal Word: WARNING

- Hazards:
 - H315/H319: Causes skin and serious eye irritation (Phenolic/Aldehyde nature).
 - H335: May cause respiratory irritation.

- Sensitization: Chlorinated phenols can be sensitizers; handle with caution.
- Storage:
 - Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
 - Aldehydes are prone to autoxidation to the corresponding benzoic acid (3-chloro-4-hydroxy-5-isopropylbenzoic acid) if left in open air.[1]

References

- Duff Reaction Methodology: Smith, W. E. "Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid." *Journal of Organic Chemistry*, 37(24), 3972-3973. [Link\[1\]](#)
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